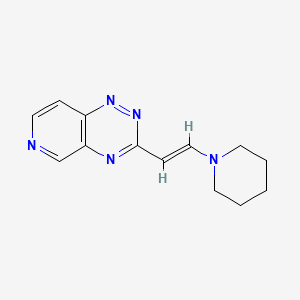
3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that contains a pyrido-triazine core with a piperidinyl-vinyl substituent. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine typically involves the formation of the pyrido-triazine core followed by the introduction of the piperidinyl-vinyl group. Common synthetic routes may include:
Cyclization reactions: Formation of the triazine ring through cyclization of appropriate precursors.
Vinylation reactions: Introduction of the vinyl group via reactions such as Heck coupling.
Piperidinylation: Attachment of the piperidine moiety through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, catalysis, and other advanced techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of reagents to the vinyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Addition reagents: Halogens, hydrogen.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine may have various scientific research applications, including:
Chemistry: Study of its reactivity and synthesis.
Biology: Investigation of its biological activity and potential as a drug candidate.
Medicine: Exploration of its therapeutic potential for various diseases.
Industry: Use as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine would depend on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido-triazines: Compounds with similar core structures.
Piperidinyl-vinyl derivatives: Compounds with similar substituents.
Uniqueness
3-(2-Piperidin-1-yl-vinyl)-pyrido(3,4-e)(1,2,4)triazine may be unique in its specific combination of structural features, leading to distinct reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
121845-70-3 |
|---|---|
Fórmula molecular |
C13H15N5 |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
3-[(E)-2-piperidin-1-ylethenyl]pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C13H15N5/c1-2-7-18(8-3-1)9-5-13-15-12-10-14-6-4-11(12)16-17-13/h4-6,9-10H,1-3,7-8H2/b9-5+ |
Clave InChI |
FVFLEPQOOUXUQA-WEVVVXLNSA-N |
SMILES isomérico |
C1CCN(CC1)/C=C/C2=NC3=C(C=CN=C3)N=N2 |
SMILES canónico |
C1CCN(CC1)C=CC2=NC3=C(C=CN=C3)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


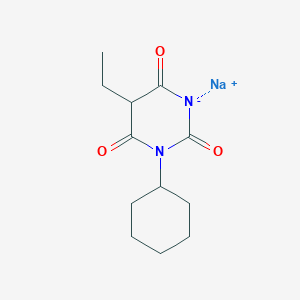
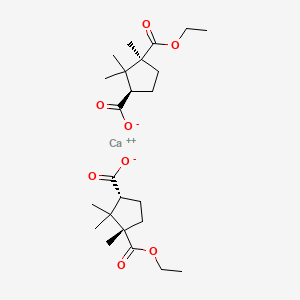
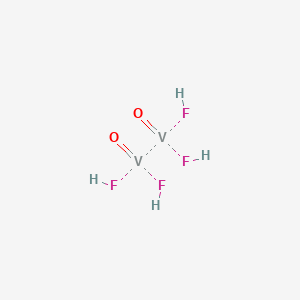
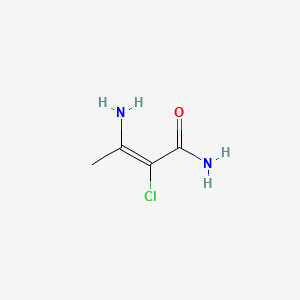


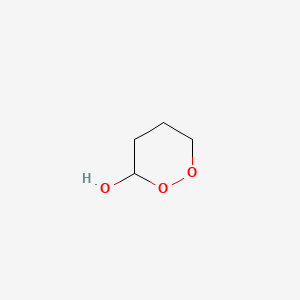
![3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione](/img/structure/B12646126.png)
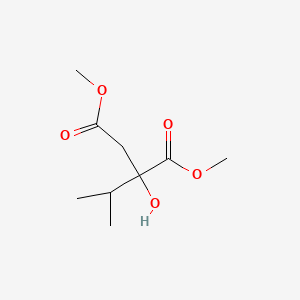




![methyl 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12646161.png)
